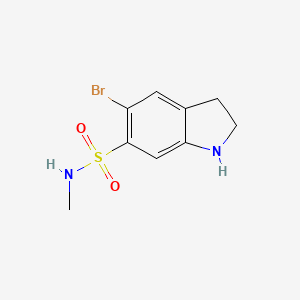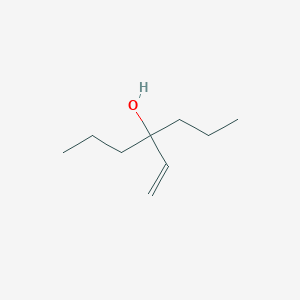
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide
Vue d'ensemble
Description
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 2-fluoro-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Nucleophilic Substitution: 2-azido-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide
Reduction: 2-chloro-N-(2-fluoro-4-amino-phenyl)-N-methyl-acetamide
Oxidation: 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetic acid
Applications De Recherche Scientifique
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-ethyl-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-propionamide
Uniqueness
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8ClFN2O3 |
|---|---|
Poids moléculaire |
246.62 g/mol |
Nom IUPAC |
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H8ClFN2O3/c1-12(9(14)5-10)8-3-2-6(13(15)16)4-7(8)11/h2-4H,5H2,1H3 |
Clé InChI |
HFCZWESSCLMEJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)CCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
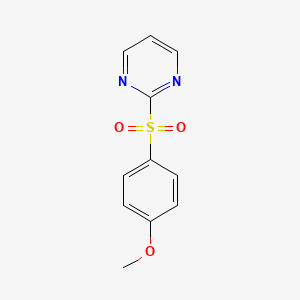
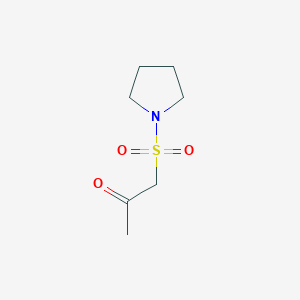
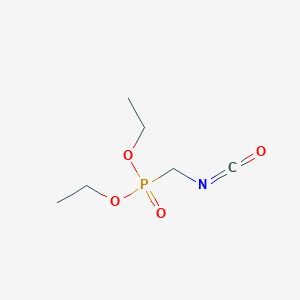
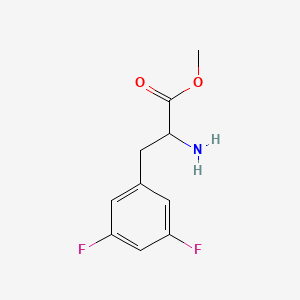
![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)

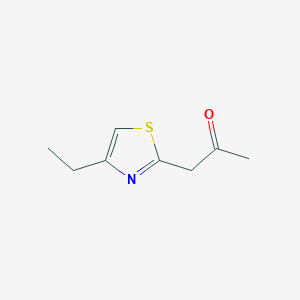

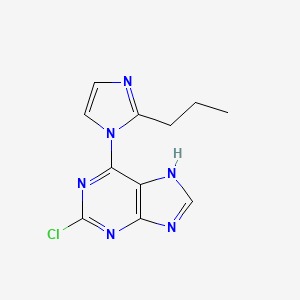
![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)
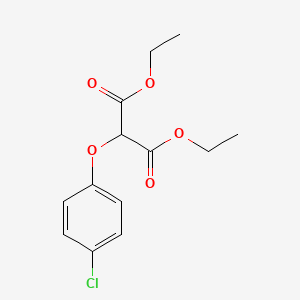
![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)
